N-ethyl-N-(3-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-11(8(2)13)9-5-4-6-10(7-9)12(14)15/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHBFCJMDCMTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116496-79-8 | |
| Record name | N-ETHYL-3'-NITROACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Reaction Mechanisms Involving N Ethyl N 3 Nitrophenyl Acetamide
Mechanistic Investigations of Amide Bond Formation and Cleavage
The amide bond in N-ethyl-N-(3-nitrophenyl)acetamide, while generally stable, can be cleaved or transformed under specific reaction conditions. These reactions are fundamental in both synthetic and degradative chemical processes.
Hydrolysis Pathways (Acidic and Basic Conditions)
The hydrolysis of this compound involves the cleavage of the amide bond to yield N-ethyl-3-nitroaniline and acetic acid. This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the departure of the amine as a leaving group, which is protonated under the acidic conditions, to form the corresponding carboxylic acid and the protonated amine. The tertiary nature of this amide, with two alkyl groups on the nitrogen, can influence the reaction rate compared to primary or secondary amides.
Basic-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis proceeds via the nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate. The reformation of the carbonyl double bond then leads to the expulsion of the N-ethyl-3-nitroanilido group as the leaving group. This leaving group is subsequently protonated by the solvent or a proton source to yield N-ethyl-3-nitroaniline. Generally, the hydrolysis of tertiary amides under basic conditions can be more challenging compared to primary and secondary amides due to the absence of an acidic N-H proton.
| Condition | Key Mechanistic Steps | Products |
| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of the amine. | Acetic acid and N-ethyl-3-nitroaniline |
| Basic | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of the N-ethyl-3-nitroanilido group. 4. Protonation of the leaving group. | Acetate and N-ethyl-3-nitroaniline |
Transamidation Reactions
Transamidation is a process where the N-acyl group of an amide is transferred from one amine to another. For this compound, this would involve reacting it with a different amine to produce a new amide and N-ethyl-3-nitroaniline. These reactions often require catalysts, such as metal salts or acids, to activate the otherwise unreactive amide bond. nih.govorganic-chemistry.org The mechanism typically involves the coordination of the catalyst to the amide carbonyl, increasing its electrophilicity and facilitating the attack by the incoming amine nucleophile. nih.gov The reaction is often driven to completion by using an excess of the reacting amine or by removing one of the products. nih.gov The presence of the electron-withdrawing nitro group on the aromatic ring could potentially influence the reactivity of the amide bond in such transformations.
Reduction Mechanisms of the Nitro Group to Amine Functionality
The reduction of the nitro group on the aromatic ring of this compound to an amino group is a pivotal transformation, yielding N-(3-aminophenyl)-N-ethylacetamide. This reaction is a cornerstone in the synthesis of various dyes, pharmaceuticals, and other fine chemicals. ijarsct.co.in The reduction can be achieved through several methods, each with its own mechanistic nuances. wikipedia.org
Catalytic Hydrogenation Processes
Catalytic hydrogenation is a widely used and often clean method for the reduction of nitroarenes. wikipedia.orgcommonorganicchemistry.com This heterogeneous catalytic process typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum, and a source of hydrogen gas. commonorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com
The mechanism involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the metal catalyst. youtube.comyoutube.comyoutube.com The H-H bond of the hydrogen molecule is cleaved on the catalyst surface, forming reactive metal-hydride species. youtube.com The nitro group of the adsorbed this compound is then sequentially reduced through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before ultimately forming the amine. The precise pathway can be influenced by the reaction conditions, such as pressure, temperature, and the nature of the catalyst.
| Catalyst | Hydrogen Source | Typical Conditions |
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol solvent, room temperature to moderate heat. commonorganicchemistry.com |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | Acetic acid solvent. |
| Raney Nickel | Hydrogen Gas (H₂) | Ethanol solvent, can be used when avoiding dehalogenation. commonorganicchemistry.com |
Reductive Pathways with Chemical Agents
Alternatively, the nitro group can be reduced using various chemical reducing agents, often involving metal-acid systems. wikipedia.org
A common and historically significant method is the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com The mechanism involves the transfer of electrons from the metal to the nitro group. In the case of stannous chloride (SnCl₂), the Sn(II) ion is oxidized to Sn(IV) while reducing the nitro group. acsgcipr.orgresearchgate.net The reaction proceeds through a series of electron and proton transfer steps, again likely involving nitroso and hydroxylamine intermediates, to furnish the final amine product. scispace.com These methods are often robust and effective but can generate significant metal waste. acsgcipr.org
| Reducing Agent | Typical Conditions | Mechanistic Feature |
| Tin (Sn) and HCl | Concentrated HCl, heating. | Electron transfer from Sn metal. |
| Iron (Fe) and HCl/Acetic Acid | Acidic medium, often with heating. | Electron transfer from Fe metal. commonorganicchemistry.com |
| Stannous Chloride (SnCl₂) | Ethanol or Ethyl Acetate solvent, often with heating. | Reduction by Sn(II) to Sn(IV). commonorganicchemistry.comacsgcipr.orgresearchgate.net |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent. | A milder reducing agent. |
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being governed by the directing effects of the existing substituents: the N-ethylacetamido group and the nitro group.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the N-ethylacetamido group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the ring. Conversely, the nitro group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. youtube.com
When this compound undergoes an EAS reaction, the incoming electrophile will be directed to the positions that are ortho and para to the activating N-ethylacetamido group and meta to the deactivating nitro group. The positions ortho to the acetamido group are also meta to the nitro group. The position para to the acetamido group is not available as it is substituted with the nitro group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the N-ethylacetamido group (positions 2 and 6) and also at the position ortho to the nitro group and meta to the acetamido group (position 4). The steric hindrance from the N-ethylacetamido group might influence the ratio of the isomers formed.
Nucleophilic Aromatic Substitution: Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound activated towards nucleophilic attack. wikipedia.orgnih.govd-nb.inforesearchgate.net Nucleophiles can attack the ring at positions that are ortho or para to the nitro group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org In this compound, the positions ortho (positions 2 and 4) and para (position 6) to the nitro group are activated. If a good leaving group were present at one of these positions, a nucleophile could displace it. Even without a traditional leaving group, under certain conditions, nucleophilic attack can occur, leading to more complex transformations. d-nb.inforesearchgate.netresearchgate.net
Further Aromatic Functionalization Studies
While specific experimental studies on the further aromatic functionalization of this compound are not extensively documented in publicly available literature, the directing effects of the existing substituents provide a strong basis for predicting the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions.
The N-ethylacetamido group is generally considered an activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. However, the presence of the electron-withdrawing acetyl group mitigates this activation to some extent.
Conversely, the nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles. The deactivating nature of the nitro group is a result of the positive formal charge on the nitrogen atom and the high electronegativity of the oxygen atoms.
In this compound, the substituents are positioned meta to each other. To predict the site of further electrophilic substitution, the directing effects of both groups must be considered:
The N-ethylacetamido group at position 1 directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para).
The nitro group at position 3 directs incoming electrophiles to positions 5 (meta) and, to a lesser extent, positions 1 (already occupied) and 2/4 (meta).
The positions on the aromatic ring relative to the existing substituents are:
Position 2: ortho to the N-ethylacetamido group and ortho to the nitro group.
Position 4: ortho to the N-ethylacetamido group and ortho to the nitro group.
Position 5: meta to the N-ethylacetamido group and ortho to the nitro group.
Position 6: para to the N-ethylacetamido group and meta to the nitro group.
Given that the N-ethylacetamido group is activating and the nitro group is strongly deactivating, the activating group will predominantly control the position of the incoming electrophile. Therefore, electrophilic substitution is most likely to occur at the positions activated by the N-ethylacetamido group, which are positions 2, 4, and 6. Among these, position 6 is sterically the most accessible. Positions 2 and 4 are ortho to the somewhat bulky N-ethylacetamido group, which could lead to steric hindrance. The nitro group at position 3 will also exert a deactivating effect on the adjacent positions 2 and 4. Consequently, the most probable site for electrophilic attack is position 6 , which is para to the activating N-ethylacetamido group and meta to the deactivating nitro group.
Further functionalization through nucleophilic aromatic substitution (SNAr) is also a possibility, particularly at positions activated by the electron-withdrawing nitro group. For an SNAr reaction to occur, a good leaving group would need to be present on the ring, typically at a position ortho or para to the nitro group. In the absence of such a leaving group, SNAr reactions are unlikely under standard conditions.
Influence of Substituents on Reactivity
The reactivity of this compound in electrophilic aromatic substitution reactions is significantly influenced by the electronic nature of its substituents.
The N-ethylacetamido group [-N(Et)C(O)CH₃] is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. This activation stems from the ability of the nitrogen's lone pair to donate electron density to the aromatic ring via resonance. This donation stabilizes the arenium ion intermediate formed during the reaction. However, the electron-withdrawing nature of the adjacent carbonyl group in the acetamido moiety tempers this activation. The ethyl group, being an alkyl group, is a weak electron-donating group through induction, which slightly enhances the activating nature of the N-ethylacetamido group compared to a simple acetamido group.
The nitro group [-NO₂] is one of the most powerful deactivating groups. It strongly withdraws electron density from the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. This deactivation is a consequence of both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). The presence of the nitro group significantly lowers the energy of the aromatic π orbitals, making them less available for attack by an electrophile and destabilizing the positively charged arenium ion intermediate.
Should additional substituents be introduced to the ring, they would further modify the reactivity based on their electronic properties, as summarized in the table below.
Table 1: Predicted Influence of Additional Substituents on the Reactivity of the Aromatic Ring in this compound Towards Electrophilic Aromatic Substitution
| Substituent Type | Example | Effect on Reactivity | Predicted Outcome |
| Electron-Donating (Activating) | -OH, -OCH₃, -NH₂ | Increases reactivity | Faster reaction rate, substitution directed by the strongest activating group. |
| Alkyl (Weakly Activating) | -CH₃, -C₂H₅ | Slightly increases reactivity | Slightly faster reaction rate, regioselectivity still primarily governed by the N-ethylacetamido group. |
| Halogen (Deactivating, o,p-directing) | -F, -Cl, -Br | Decreases reactivity | Slower reaction rate, directs incoming electrophiles to ortho and para positions relative to the halogen. |
| Electron-Withdrawing (Deactivating) | -CN, -SO₃H, -C(O)R | Further decreases reactivity | Significantly slower reaction rate, substitution becomes very difficult. |
Advanced Spectroscopic and Structural Characterization of N Ethyl N 3 Nitrophenyl Acetamide
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both FTIR and Raman spectroscopy probe the vibrational modes of chemical bonds. While no complete experimental spectra for N-ethyl-N-(3-nitrophenyl)acetamide are available in the reviewed literature, the expected absorption bands can be interpreted by analyzing data from analogous compounds and established correlation tables.
The key functional groups in this compound are the tertiary amide, the nitro group, and the substituted aromatic ring.
Amide Group Vibrations : The most characteristic band for the amide group is the carbonyl (C=O) stretching vibration. For tertiary amides, this band typically appears in the region of 1680-1630 cm⁻¹. In N-ethyl-N-phenylacetamide, the non-nitrated analogue, this absorption is observed around 1663 cm⁻¹. For N-(3-nitrophenyl)-acetamide, a secondary amide, the C=O stretch is reported at 1708.8 cm⁻¹. znaturforsch.com The presence of the electron-withdrawing nitro group on the phenyl ring in this compound is expected to influence this frequency.
Nitro Group Vibrations : The nitro (NO₂) group is characterized by two distinct stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). The asymmetric stretch is typically found in the 1560-1500 cm⁻¹ range, while the symmetric stretch appears between 1390-1300 cm⁻¹. esisresearch.org For instance, in 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide, these bands are observed at 1555 cm⁻¹ and 1391 cm⁻¹, respectively. esisresearch.org
C-H Vibrations : Aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and acetyl methyl groups are anticipated in the 3000-2850 cm⁻¹ region. derpharmachemica.comscirp.org
C-N Vibrations : The stretching vibration of the C-N bond in the amide group is typically found in the 1400-1200 cm⁻¹ region. nih.gov
The following table summarizes the expected characteristic IR and Raman bands based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Analogy |
| Amide | C=O Stretch | 1680 - 1650 | esisresearch.orgnist.gov |
| Nitro Group | Asymmetric Stretch (NO₂) | 1560 - 1500 | esisresearch.org |
| Nitro Group | Symmetric Stretch (NO₂) | 1390 - 1300 | esisresearch.org |
| Aromatic Ring | C-H Stretch | > 3000 | derpharmachemica.com |
| Ethyl & Acetyl | C-H Stretch | 3000 - 2850 | derpharmachemica.comscirp.org |
| Amide/Aromatic | C-N Stretch | 1400 - 1200 | nih.gov |
This table is generated based on data from analogous compounds and general spectroscopic principles.
To complement experimental data, quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to compute theoretical vibrational frequencies. nih.govresearchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govresearchgate.net
The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve the correlation with experimental data. derpharmachemica.com By comparing the scaled theoretical frequencies with the experimental FTIR and Raman spectra, a detailed and unambiguous assignment of the fundamental vibrational modes can be achieved. This correlation helps in assigning complex vibrations in the fingerprint region of the spectrum and confirms the structural assignments made from experimental data. Although no specific theoretical calculations for this compound were found, this methodology is standard in the structural analysis of organic molecules. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms.
While the experimental ¹H NMR spectrum for this compound is not available in the cited literature, a precise prediction of the chemical shifts and splitting patterns can be made based on the analysis of its structural isomers and related compounds. For comparison, the ¹H NMR data for the isomeric N-ethyl-N-(4-nitrophenyl)acetamide shows a quartet for the methylene (B1212753) protons of the ethyl group at approximately 3.80 ppm, a triplet for the methyl protons of the ethyl group at 1.13 ppm, and a singlet for the acetyl protons at 1.93 ppm. rsc.org
For this compound, the following signals are expected:
Aromatic Protons : The four protons on the 3-nitrophenyl ring will exhibit a complex pattern. The proton at C2 (between the nitro and acetamido groups) would likely appear as a singlet-like resonance or a narrow triplet. The proton at C6 would be a doublet of doublets, as would the proton at C4. The proton at C5 is expected to be a triplet. These signals would typically fall in the range of 7.5 to 8.5 ppm.
Ethyl Group Protons : The two methylene protons (N-CH₂-CH₃) will appear as a quartet due to coupling with the adjacent methyl protons. This signal is expected around 3.8-4.0 ppm. The three methyl protons (N-CH₂-CH₃) will appear as a triplet, expected around 1.1-1.3 ppm.
Acetyl Group Protons : The three protons of the acetyl methyl group (CO-CH₃) will be a sharp singlet, anticipated in the region of 2.0-2.2 ppm.
The predicted ¹H NMR data is summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H (H2, H4, H5, H6) | 7.5 - 8.5 | m (complex) |
| Ethyl (N-CH₂-CH₃) | 3.8 - 4.0 | q (quartet) |
| Acetyl (CO-CH₃) | 2.0 - 2.2 | s (singlet) |
| Ethyl (N-CH₂-CH₃) | 1.1 - 1.3 | t (triplet) |
This table is generated based on predictive principles and data from analogous compounds. rsc.org
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Based on data from N-ethyl-N-(4-nitrophenyl)acetamide, where the carbonyl carbon appears at 169.7 ppm, the ethyl carbons at 44.1 and 13.0 ppm, and the acetyl carbon at 22.8 ppm, the chemical shifts for this compound can be estimated. rsc.org
Carbonyl Carbon : The amide carbonyl carbon (C=O) is expected to have a chemical shift in the range of 169-171 ppm.
Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C3) will be significantly shifted downfield. The carbon attached to the nitrogen (C1) will also be downfield. The other four aromatic carbons (C2, C4, C5, C6) will appear in the typical aromatic region of 120-150 ppm.
Ethyl Group Carbons : The methylene carbon (N-CH₂) is expected around 44-46 ppm, while the methyl carbon (-CH₃) will be found further upfield, around 13-15 ppm.
Acetyl Group Carbon : The methyl carbon of the acetyl group (CO-CH₃) is anticipated to be in the 22-24 ppm range.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 169 - 171 |
| Aromatic C-NO₂ (C3) | ~148 |
| Aromatic C-N (C1) | ~145 |
| Aromatic C (C2, C4, C5, C6) | 120 - 140 |
| Ethyl (N-CH₂) | 44 - 46 |
| Acetyl (CO-CH₃) | 22 - 24 |
| Ethyl (-CH₃) | 13 - 15 |
This table is generated based on predictive principles and data from analogous compounds. rsc.org
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment would reveal the coupling between adjacent protons. It would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming the ethyl fragment. It would also help delineate the coupling network among the four distinct aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which aromatic carbon signal (for the protonated carbons C2, C4, C5, and C6) and confirm the assignments for the ethyl and acetyl groups.
Together, these NMR techniques provide a comprehensive and definitive picture of the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z).
In the mass spectrum of this compound, the molecular ion peak [M]+ would correspond to its molecular weight of 208.22 g/mol . cymitquimica.com The fragmentation pattern provides valuable insights into the compound's structure. Key fragmentation pathways for similar aromatic amides often involve cleavage of the amide bond and fragmentation of the ethyl and nitro groups. For instance, in related compounds, characteristic fragments are observed, and similar patterns can be expected for this compound. docbrown.info
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.22 g/mol |
| InChIKey | UWHBFCJMDCMTGD-UHFFFAOYSA-N |
Data sourced from CymitQuimica cymitquimica.com
High-Resolution Mass Spectrometry (HRMS)
LC-MS/MS for Impurity Profiling and Reaction Monitoring
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an essential tool for separating and identifying impurities in pharmaceutical substances and for monitoring the progress of chemical reactions. lcms.czresearchgate.net This technique is particularly valuable for detecting and quantifying trace-level impurities, such as nitrosamines, which can be byproducts in the synthesis of pharmaceuticals. lcms.czresearchgate.netmerckmillipore.com
In the context of this compound synthesis, LC-MS/MS could be employed to:
Identify and quantify starting materials, intermediates, and byproducts. This ensures the purity of the final product and helps optimize reaction conditions.
Monitor reaction completion. By tracking the disappearance of reactants and the appearance of the product over time, the reaction can be stopped at the optimal point, maximizing yield and minimizing impurity formation.
Detect potential genotoxic impurities. Regulatory agencies are increasingly focused on the control of potentially carcinogenic impurities, and LC-MS/MS provides the sensitivity needed to meet these stringent requirements. lcms.czresearchgate.netchromatographyonline.com
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related structures, such as N,N-Bis(4-nitrophenyl)acetamide and N-(4-methoxy-3-nitrophenyl)acetamide, offers valuable insights into the likely structural features. nih.govnih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the crystal structure of related acetamide (B32628) derivatives, hydrogen bonding is a prominent feature. nih.govresearchgate.net For example, in N-(4-methoxy-3-nitrophenyl)acetamide, the N-H group of the amide acts as a hydrogen bond donor to a nitro oxygen atom of an adjacent molecule, forming chains. nih.gov Similar N-H···O hydrogen bonds are expected to play a significant role in the crystal packing of this compound.
Dihedral Angle Analysis and Conformational Studies
Dihedral angles, which describe the rotation around a chemical bond, are crucial for understanding the conformation of a molecule. In this compound, key dihedral angles would include the torsion angle between the phenyl ring and the acetamide group, as well as the orientation of the ethyl and nitro groups relative to the aromatic ring.
In a related compound, N,N-Bis(4-nitrophenyl)acetamide, the dihedral angles between the amide group and the two benzene (B151609) rings are 39.66 (6)° and 63.04 (7)°. nih.gov The dihedral angles between the benzene rings and the adjacent nitro groups are relatively small, indicating a degree of conjugation. nih.gov For this compound, the planarity between the acetamide group and the nitrophenyl ring would be of interest, as it influences the electronic communication between these functional groups. The conformation of the ethyl group will also be a key structural feature determined by crystallographic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one.
For this compound, the presence of the nitrophenyl group, a strong chromophore, will dominate the UV-Vis spectrum. The electronic transitions expected for this molecule include:
π → π* transitions: These high-energy transitions occur within the aromatic ring and the nitro group, which contain π-electrons. tanta.edu.egyoutube.com These transitions typically result in strong absorption bands.
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the oxygens of the nitro group) to an anti-bonding π* orbital. tanta.edu.egyoutube.com These transitions are generally weaker than π → π* transitions.
The position and intensity of these absorption bands can be influenced by the solvent polarity. The NIST Chemistry WebBook indicates that a UV/Visible spectrum for the related compound N-(3-nitrophenyl)acetamide is available, which would provide a good reference for the expected spectral features of its N-ethylated derivative. nist.gov
Absorption Maxima and Chromophoric Analysis
The ultraviolet-visible (UV-Vis) spectrum of this compound is anticipated to be characterized by specific absorption maxima (λmax) resulting from electronic transitions within the molecule. The principal chromophores responsible for these absorptions are the nitrophenyl group and the acetamido group.
The nitrophenyl moiety, in particular, is a strong chromophore. The electronic structure of nitrobenzene (B124822) itself gives rise to several absorption bands in the UV region. These are typically assigned to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the nitro group. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital.
In this compound, the presence of the N-ethylacetamido group, an electron-donating group, is expected to modulate the electronic properties of the nitrophenyl chromophore. This substituent can influence the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to unsubstituted nitrobenzene. The interaction between the lone pair of electrons on the nitrogen atom of the acetamido group and the π-system of the benzene ring can lead to a charge-transfer character in the electronic transitions.
A systematic chromophoric analysis would involve comparing the spectrum of this compound with that of related molecules, such as nitrobenzene, N-phenylacetamide, and the isomeric N-ethyl-N-(4-nitrophenyl)acetamide. This comparative approach would help in assigning the observed absorption bands to specific electronic transitions and in understanding the effect of the substituent's position and nature on the spectral properties.
Table 1: Anticipated Chromophoric Groups and Electronic Transitions
| Chromophoric Group | Expected Electronic Transition(s) |
| Nitrophenyl | π → π, n → π |
| N-ethylacetamido | n → σ, n → π |
| Entire Molecule | Intramolecular Charge Transfer (ICT) |
Note: This table is based on theoretical expectations, as specific experimental data for this compound is not available.
Charge Transfer Band Investigations
A key feature expected in the electronic spectrum of this compound is the presence of an intramolecular charge transfer (ICT) band. This arises from the electronic interaction between the electron-donating N-ethylacetamido group and the electron-withdrawing nitro group, mediated by the π-system of the benzene ring.
In this "push-pull" system, the electron-donating group (the "push") enhances the electron density on the aromatic ring, while the electron-withdrawing group (the "pull") delocalizes this electron density towards itself. Upon absorption of light of an appropriate wavelength, an electron can be promoted from a molecular orbital that is largely localized on the donor and the ring to a molecular orbital that is predominantly centered on the acceptor. This transition is referred to as an ICT transition and the corresponding absorption band is the ICT band.
The position and intensity of the ICT band are highly sensitive to the electronic nature of the donor and acceptor groups, their relative positions on the aromatic ring, and the polarity of the solvent. For this compound, the meta-substitution pattern is expected to result in a weaker charge transfer interaction compared to the para-substituted isomer, N-ethyl-N-(4-nitrophenyl)acetamide. This is because in the meta isomer, the direct resonance interaction between the donor and acceptor groups is interrupted.
Investigating the solvatochromism of the ICT band—that is, the shift in its absorption maximum as a function of solvent polarity—can provide valuable insights into the nature of the excited state. A significant red shift (bathochromic shift) with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is characteristic of an ICT transition.
Table 2: Expected Factors Influencing Intramolecular Charge Transfer
| Factor | Expected Influence on ICT Band |
| Electron-donating strength of N-ethylacetamido group | Stronger donor leads to a more intense and red-shifted ICT band. |
| Electron-withdrawing strength of the nitro group | Stronger acceptor leads to a more intense and red-shifted ICT band. |
| Solvent Polarity | Increasing polarity is expected to cause a red shift (solvatochromism). |
| Substitution Pattern (meta vs. para) | Meta-substitution is expected to result in a weaker ICT band compared to para-substitution. |
Note: This table outlines general principles of intramolecular charge transfer in substituted benzenes. Specific experimental verification for this compound is required.
Computational and Theoretical Chemistry Studies of N Ethyl N 3 Nitrophenyl Acetamide
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.govresearchgate.netnih.gov It provides a balance between accuracy and computational cost, making it suitable for analyzing molecules of moderate size like N-ethyl-N-(3-nitrophenyl)acetamide. DFT calculations are instrumental in determining the molecule's three-dimensional shape, the distribution of electrons, and its chemical reactivity.
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Calculations are often performed using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov The optimization process reveals key structural details. For instance, in the related molecule N,N-Bis(4-nitrophenyl)acetamide, the amide group is nearly planar, and the two phenyl rings are twisted with respect to this plane at dihedral angles of 39.66° and 63.04°. nih.gov The nitro groups in this analogue also show a slight twist relative to their attached phenyl rings. nih.gov Similar calculations for this compound would elucidate the orientation of the ethyl, 3-nitrophenyl, and acetyl groups relative to each other, which is crucial for understanding its chemical behavior and intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for an Analogous Compound (N,N-Bis(4-nitrophenyl)acetamide)
| Parameter | Value |
|---|---|
| Dihedral Angle (Amide Plane - Phenyl Ring 1) | 39.66 (6)° |
| Dihedral Angle (Amide Plane - Phenyl Ring 2) | 63.04 (7)° |
| Dihedral Angle (Phenyl Ring 1 - Phenyl Ring 2) | 86.04 (7)° |
| Dihedral Angle (Phenyl Ring - Nitro Group 1) | 8.91 (5)° |
| Dihedral Angle (Phenyl Ring - Nitro Group 2) | 4.42 (5)° |
Data sourced from a crystallographic study of N,N-Bis(4-nitrophenyl)acetamide, which provides a basis for understanding potential conformations in similar structures. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the ethyl-acetamide group and the phenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. researchgate.net This distribution facilitates intramolecular charge transfer, a common feature in nitroaromatic compounds. materialsciencejournal.org
Table 2: Conceptual Frontier Molecular Orbital Properties
| Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO | Highest energy orbital containing electrons. | Region of the molecule most likely to donate electrons in a reaction (nucleophilic). |
| LUMO | Lowest energy orbital that is empty. | Region of the molecule most likely to accept electrons in a reaction (electrophilic). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
The Molecular Electrostatic Potential Surface (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MESP plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net
For this compound, the MESP map would likely show a significant negative potential around the oxygen atoms of the nitro and acetyl groups, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the ethyl group and the phenyl ring would exhibit a positive potential. This detailed charge mapping helps in understanding intermolecular interactions, such as how the molecule might interact with biological receptors or solvents. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods are also employed to predict the spectroscopic properties of molecules, which can be used to interpret and assign experimental spectra.
Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. nih.govosti.gov These calculations determine the vibrational frequencies and intensities of the normal modes of the molecule. The simulated spectra are invaluable for assigning the vibrational bands observed in experimental FT-IR and FT-Raman spectra. scispace.comresearchgate.net
It is common practice to scale the calculated harmonic vibrational frequencies by a scaling factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. scispace.com For this compound, these simulations would help identify the characteristic vibrational modes associated with its functional groups, such as the N-O stretching of the nitro group, the C=O stretching of the amide, and the various C-H vibrations of the phenyl and ethyl groups.
Table 3: Conceptual Vibrational Mode Assignments for this compound
| Functional Group | Type of Vibration | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Amide (C=O) | Stretch | 1630 - 1680 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, including DFT and more recent machine learning approaches, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common quantum mechanical approach for these predictions.
The predicted chemical shifts are compared to a reference compound, typically tetramethylsilane (TMS), to align with experimental practice. These calculations are sensitive to the molecular conformation, meaning that an accurate optimized geometry is essential for reliable predictions. liverpool.ac.uk For this compound, theoretical chemical shifts would aid in the assignment of protons and carbons in the ethyl group, the acetyl group, and the distinct positions on the 3-nitrophenyl ring, confirming the molecular structure.
Analysis of Molecular Interactions and Reactivity Descriptors
The in-silico analysis of this compound provides significant insights into its molecular structure, stability, and reactivity. Through various computational methods, it is possible to understand the intricate electronic interactions within the molecule and predict its behavior in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
In molecules of this class, significant intramolecular interactions are anticipated. The presence of the electron-withdrawing nitro group (-NO2) and the acetamide (B32628) group (-N(C2H5)COCH3) on the phenyl ring leads to a complex interplay of electronic effects. The lone pair of electrons on the amide nitrogen can delocalize into the aromatic ring, influencing its electron density. Conversely, the nitro group strongly withdraws electron density from the ring through both resonance and inductive effects.
Key intramolecular interactions likely to be observed in an NBO analysis would include:
π → π interactions:* Delocalization of π-electrons from the phenyl ring to the antibonding π* orbitals of the nitro group. This interaction is characteristic of nitro-aromatic compounds and contributes to their electronic stability.
n → π interactions:* Delocalization of the lone pair electrons of the amide nitrogen (n) to the antibonding π* orbitals of the phenyl ring and the carbonyl group. This interaction is crucial in determining the rotational barriers and conformational preferences of the acetamide group.
The stabilization energies (E(2)) associated with these charge transfer events, as calculated by NBO analysis, would provide a quantitative measure of the strength of these intramolecular interactions. For example, in related nitroaniline derivatives, significant stabilization energies are observed for the delocalization of the amino lone pair into the aromatic ring.
Table 1: Expected Major NBO Interactions in this compound and their Significance
| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |
| π (C-C of phenyl ring) | π* (N-O of nitro group) | π-conjugation | High, contributes to the electron-withdrawing nature of the nitro group and overall molecular stability. |
| n (N of amide) | π* (C-C of phenyl ring) | Resonance | Moderate, influences the electron density of the aromatic ring and the rotational barrier of the C-N bond. |
| n (O of carbonyl) | σ* (N-C of amide) | Hyperconjugation | Moderate, contributes to the stability of the amide group. |
| σ (C-H of ethyl/acetyl) | σ* (adjacent C-C/C-N) | Hyperconjugation | Low to moderate, contributes to conformational stability. |
Prediction of Reaction Sites and Reactivity Trends
The reactivity of this compound can be predicted using global and local reactivity descriptors derived from conceptual density functional theory (DFT). These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks.
Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards charged species. For this compound, the MEP surface is expected to show:
Negative potential regions (red/yellow): These regions are electron-rich and are susceptible to electrophilic attack. They are likely to be located around the oxygen atoms of the nitro and carbonyl groups.
Positive potential regions (blue): These regions are electron-deficient and are prone to nucleophilic attack. Positive potentials are expected around the hydrogen atoms of the phenyl ring and the ethyl group.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
The HOMO represents the ability to donate an electron and is associated with reactivity towards electrophiles. In this compound, the HOMO is likely to be distributed over the phenyl ring and the amide nitrogen.
The LUMO represents the ability to accept an electron and is associated with reactivity towards nucleophiles. The LUMO is expected to be localized primarily on the nitro group and the phenyl ring, indicating that these are the most probable sites for nucleophilic attack.
The HOMO-LUMO energy gap is an indicator of the chemical stability of a molecule. A larger gap implies higher stability and lower reactivity.
Fukui Functions: These are local reactivity descriptors that provide more specific information about the reactivity of individual atomic sites. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.
f+(r): For nucleophilic attack, the sites with the highest values are most reactive.
f-(r): For electrophilic attack, the sites with the highest values are most reactive.
f0(r): For radical attack.
For this compound, the carbon atoms of the phenyl ring ortho and para to the nitro group are expected to be more susceptible to nucleophilic attack, while the amide nitrogen and the phenyl carbon atoms meta to the nitro group would be more prone to electrophilic attack.
Table 2: Predicted Reactivity Descriptors and their Implications for this compound
| Reactivity Descriptor | Predicted Location/Value | Implication for Reactivity |
| Molecular Electrostatic Potential (MEP) | Negative potential on Oxygen atoms (nitro & carbonyl) | Favorable sites for electrophilic attack and hydrogen bonding. |
| Positive potential on aromatic and ethyl Hydrogens | Potential sites for nucleophilic interactions. | |
| Frontier Molecular Orbitals | HOMO localized on phenyl ring and amide nitrogen | Region susceptible to electrophilic attack. |
| LUMO localized on nitro group and phenyl ring | Region susceptible to nucleophilic attack. | |
| HOMO-LUMO Gap | Moderate to high, indicating reasonable kinetic stability. | |
| Fukui Functions | High f+ on nitro group and ortho/para carbons | Most probable sites for nucleophilic attack. |
| High f- on amide nitrogen and meta carbons | Most probable sites for electrophilic attack. |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and stability. While specific MD simulation studies on this compound are not extensively documented, insights can be drawn from studies of similar N-substituted acetamides.
The conformational landscape of this compound is primarily determined by the rotational barriers around several key single bonds:
The C(aryl)-N(amide) bond: Rotation around this bond determines the orientation of the acetamide group relative to the phenyl ring.
The N(amide)-C(carbonyl) bond: This bond has a significant double bond character due to resonance, leading to a relatively high rotational barrier and planar amide group.
The N(amide)-C(ethyl) bond: Rotation around this bond determines the orientation of the ethyl group.
The C(aryl)-N(nitro) bond: Rotation of the nitro group relative to the phenyl ring.
MD simulations would allow for the exploration of the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The simulations would likely reveal that the most stable conformation involves a non-planar arrangement between the phenyl ring and the acetamide group to minimize steric hindrance. Theoretical studies on related N-ethyl,N-methylacetamides have shown that the N-ethyl group often adopts a conformation that is nearly perpendicular to the plane of the amide group.
Key parameters that would be analyzed from an MD simulation include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. Higher RMSF values for specific atoms or groups indicate greater mobility. The terminal atoms of the ethyl group and the oxygen atoms of the nitro group are expected to show higher fluctuations.
Dihedral Angle Analysis: To monitor the rotation around specific bonds and identify the preferred conformations.
Radial Distribution Functions (RDFs): To analyze the interactions of the molecule with solvent molecules if the simulation is performed in a solvent environment.
The insights gained from MD simulations are crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts, where conformational flexibility can play a significant role in binding and activity.
Derivatization Strategies and Functionalization of N Ethyl N 3 Nitrophenyl Acetamide Core
Modification of the N-Ethyl Moiety
The N-ethyl group of N-ethyl-N-(3-nitrophenyl)acetamide offers opportunities for structural elaboration through various synthetic transformations. These modifications can influence the steric and electronic environment around the amide nitrogen, potentially impacting the compound's conformation and reactivity.
While direct chain elongation or branching of the N-ethyl group in this compound is not extensively documented in the literature, general synthetic methods for the N-alkylation of secondary amides can be considered. One potential, albeit indirect, approach involves the dealkylation of the N-ethyl group followed by re-alkylation with a longer or branched alkyl halide. However, a more feasible strategy would be to synthesize analogs with modified N-alkyl groups from the corresponding N-alkyl-3-nitroaniline precursor.
For instance, N-propargyl or N-allyl derivatives of 3-nitroaniline could be synthesized and subsequently acetylated to yield N-acyl compounds with unsaturated N-alkyl chains. These unsaturated moieties can then undergo further reactions, such as hydrogenation to produce longer alkyl chains or participation in cycloaddition reactions.
Table 1: Potential N-Alkyl Analogs of this compound and their Synthetic Precursors
| Target N-Alkyl-N-(3-nitrophenyl)acetamide | Corresponding N-Alkyl-3-nitroaniline Precursor | Potential Synthetic Route for Precursor |
|---|---|---|
| N-propyl-N-(3-nitrophenyl)acetamide | N-propyl-3-nitroaniline | Reaction of 3-nitroaniline with propyl bromide |
| N-isopropyl-N-(3-nitrophenyl)acetamide | N-isopropyl-3-nitroaniline | Reaction of 3-nitroaniline with 2-bromopropane |
| N-butyl-N-(3-nitrophenyl)acetamide | N-butyl-3-nitroaniline | Reaction of 3-nitroaniline with 1-bromobutane |
The introduction of heteroatoms or functional groups onto the N-ethyl moiety can significantly alter the polarity and hydrogen bonding capabilities of the resulting molecule. This can be achieved by utilizing N-functionalized aniline precursors in the synthesis. For example, the reaction of 3-nitroaniline with a haloalkanol, such as 2-chloroethanol, would yield an N-(hydroxyethyl) derivative, which can then be acetylated.
Furthermore, the presence of a heteroatom on the N-alkyl chain can influence the reactivity of the amide itself. For instance, substitution at the nitrogen with two electronegative atoms can lead to a significant decrease in amide resonance stabilization. nih.gov
Table 2: Examples of N-Substituted Analogs with Heteroatoms or Functional Groups
| N-Substituted Moiety | Potential Precursor for Synthesis | Introduced Functional Group |
|---|---|---|
| N-(2-hydroxyethyl) | 2-((3-nitrophenyl)amino)ethan-1-ol | Hydroxyl |
| N-(2-methoxyethyl) | N-(2-methoxyethyl)-3-nitroaniline | Ether |
| N-(2-aminoethyl) | N1-(3-nitrophenyl)ethane-1,2-diamine | Amine |
Derivatization at the Acyl Group
The acyl group of this compound is another key site for derivatization. Modifications at this position can lead to the formation of a wide array of analogs with different electronic and steric properties, and can also serve as a handle for the construction of more complex molecular architectures.
A straightforward derivatization strategy involves replacing the acetyl group with other substituted acyl moieties. This can be accomplished by reacting N-ethyl-3-nitroaniline with various acyl chlorides or acid anhydrides. This approach allows for the introduction of a wide range of functional groups, including longer alkyl chains, aromatic rings, and groups containing heteroatoms. The reactivity of the N-ethyl-3-nitroaniline towards acylation is a key step in these syntheses.
Table 3: Potential N-Acyl Derivatives of N-ethyl-3-nitroaniline
| Acylating Agent | Resulting N-Acyl Group | Potential Properties of the Derivative |
|---|---|---|
| Propionyl chloride | Propanoyl | Increased lipophilicity |
| Benzoyl chloride | Benzoyl | Introduction of an additional aromatic ring |
| Chloroacetyl chloride | 2-Chloroacetyl | Provides a reactive site for further functionalization |
| Trifluoroacetic anhydride | Trifluoroacetyl | Increased electron-withdrawing character |
Furthermore, reactions involving the amide functionality itself can lead to heterocycles. For example, the reduction of the amide to an amine, followed by reaction with a bis-electrophile, could be a route to various nitrogen-containing heterocycles.
Aromatic Ring Functionalization
The 3-nitrophenyl ring of this compound is susceptible to further functionalization, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the nitro group and the N-ethylacetamido group—will govern the position of incoming electrophiles.
The nitro group is a strong deactivating group and a meta-director. The N-ethylacetamido group is an activating group and an ortho-, para-director. Therefore, the outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the reaction conditions. Given the strong deactivating nature of the nitro group, harsh reaction conditions may be required for further substitution.
Potential electrophilic aromatic substitution reactions include:
Nitration: Introduction of a second nitro group. The most likely positions would be ortho and para to the N-ethylacetamido group, and meta to the existing nitro group.
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring.
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly deactivated rings.
Alternatively, the nitro group itself can be a site for functionalization. Reduction of the nitro group to an amino group would yield N-acetyl-N-ethyl-1,3-phenylenediamine. This diamino derivative can then be used as a building block for the synthesis of various other compounds, including fused heterocyclic systems. The selective reduction of one nitro group in the presence of an amide is a known transformation. youtube.com
Table 4: Potential Aromatic Ring Functionalization Reactions
| Reaction | Reagents | Potential Product | Key Considerations |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Dinitro-substituted derivative | Harsh conditions may be required; regioselectivity will be influenced by both substituents. |
| Bromination | Br₂/FeBr₃ | Bromo-substituted derivative | The N-ethylacetamido group will direct ortho and para. |
| Reduction of Nitro Group | H₂, Pd/C or Sn/HCl | N-acetyl-N-ethyl-1,3-phenylenediamine | This would significantly alter the electronic properties of the aromatic ring. |
Electrophilic Substitution at Ortho/Para Positions
The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. However, the N-ethylacetamido group is an ortho-, para-directing activator. The interplay of these two substituents governs the regioselectivity of electrophilic substitution reactions. The nitro group directs incoming electrophiles to the meta position relative to itself (positions 2, 4, and 6), while the N-ethylacetamido group directs to the ortho and para positions (positions 2 and 6).
Therefore, the positions ortho and para to the N-ethylacetamido group (positions 2 and 6) are the most likely sites for electrophilic attack, as they are activated by the amide group and not strongly deactivated by the nitro group. Position 4 is also activated by the N-ethylacetamido group but is meta to the nitro group.
Common electrophilic substitution reactions that could be employed for the derivatization of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration of N-phenylacetamide typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to reduced steric hindrance. A similar outcome would be anticipated for this compound, with further nitration likely occurring at the 2- or 6-positions.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-ethyl-N-(3,x-dinitrophenyl)acetamide (x = 2 or 6) |
| Bromination | Br₂, FeBr₃ | N-(x-bromo-3-nitrophenyl)-N-ethylacetamide (x = 2 or 6) |
| Chlorination | Cl₂, AlCl₃ | N-(x-chloro-3-nitrophenyl)-N-ethylacetamide (x = 2 or 6) |
| Sulfonation | SO₃, H₂SO₄ | 2-(N-ethylacetamido)-4-nitrobenzenesulfonic acid |
It is important to note that the reaction conditions would need to be carefully controlled to prevent polysubstitution or degradation of the starting material, given the presence of the deactivating nitro group.
Nucleophilic Aromatic Substitution
The presence of a nitro group on the aromatic ring renders the this compound core susceptible to nucleophilic aromatic substitution (SNAr). SNAr reactions are facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the intermediate Meisenheimer complex. For an SNAr reaction to occur, a suitable leaving group must be present on the aromatic ring, typically a halide.
While this compound itself does not possess a leaving group, derivatives of this compound, such as those synthesized via the electrophilic halogenation reactions described in the previous section (e.g., N-(2-bromo-5-nitrophenyl)-N-ethylacetamide), would be excellent candidates for SNAr. In such a derivative, the bromine atom would serve as the leaving group, and its displacement by various nucleophiles would lead to a wide range of functionalized products.
Research on related compounds, such as N-(5-halo-2-nitrophenyl)acetamides, has demonstrated the feasibility of SNAr reactions with various nucleophiles, including amines. For example, the reaction of N-(5-fluoro-2-nitrophenyl)acetamide with amines proceeds readily to yield the corresponding amino-substituted derivatives.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative of this compound (e.g., N-(2-bromo-5-nitrophenyl)-N-ethylacetamide)
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (NaOCH₃) | N-ethyl-N-(2-methoxy-5-nitrophenyl)acetamide |
| Thiolate | Sodium thiophenoxide (NaSPh) | N-ethyl-N-(5-nitro-2-(phenylthio)phenyl)acetamide |
| Amine | Piperidine | N-ethyl-N-(5-nitro-2-(piperidin-1-yl)phenyl)acetamide |
| Cyanide | Sodium cyanide (NaCN) | 2-(N-ethylacetamido)-4-nitrobenzonitrile |
The regiochemistry of the substitution is dictated by the position of the leaving group and the activating nitro group. The nucleophile will replace the leaving group at the carbon to which it is attached.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in these reactions, it would first need to be functionalized with a group suitable for cross-coupling, such as a halide (Br, I) or a triflate. This can be achieved through the electrophilic halogenation reactions previously discussed.
Once a halogenated derivative of this compound is obtained, it can undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups, onto the aromatic core.
For example, a Suzuki coupling reaction of N-(2-bromo-5-nitrophenyl)-N-ethylacetamide with an arylboronic acid would yield a biaryl derivative. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and would need to be optimized for the specific substrate and coupling partner.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative of this compound (e.g., N-(2-bromo-5-nitrophenyl)-N-ethylacetamide)
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Potential Product |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | N-ethyl-N-(5-nitro-[1,1'-biphenyl]-2-yl)acetamide |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | N-ethyl-N-(5-nitro-2-styrylphenyl)acetamide |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | N-ethyl-N-(5-nitro-2-(phenylethynyl)phenyl)acetamide |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP | N-ethyl-N-(5-nitro-2-(phenylamino)phenyl)acetamide |
These derivatization strategies highlight the potential of this compound as a versatile building block in organic synthesis, enabling the creation of a diverse library of compounds with potentially interesting chemical and physical properties.
Environmental Transformation and Degradation Pathways of Nitrophenyl Acetamides
Photodegradation Mechanisms and Products
The susceptibility of a chemical to photodegradation is a critical factor in its environmental persistence. For nitrophenyl acetamides, the presence of a nitro group on the aromatic ring plays a significant role in their light-absorbing properties and subsequent photochemical reactions.
The photodegradation of nitrophenylamino compounds is influenced by the position of the nitro group on the phenyl ring. nih.gov For effective photodecomposition in the environment, a compound must absorb light at wavelengths greater than approximately 300 nm. nih.gov Studies on related nitrophenylamino alcohols have shown that compounds with a nitro group in the para position exhibit strong absorption around 400 nm and are more prone to light-induced decomposition. nih.gov In contrast, the meta-substituted analogue, structurally similar to N-ethyl-N-(3-nitrophenyl)acetamide, shows significantly less degradation under similar conditions. nih.gov For instance, at a pH of 11, the para-substituted compound achieved 100% conversion, while the meta analogue underwent only 11% degradation. nih.gov
The general mechanism of photodegradation for many pesticides and related aromatic compounds involves either direct photolysis, where the molecule itself absorbs light, or photosensitized reactions. uc.ptnih.gov Direct photolysis can lead to the breaking of chemical bonds (homolysis or heterolysis), while photosensitized processes involve the transfer of energy from another light-absorbing molecule. uc.ptnih.gov For nitrophenyl compounds, photochemical reactions can lead to a variety of products, although specific degradation products for this compound are not extensively detailed in the available literature.
| Parameter | Observation for Nitrophenylamino Compounds | Reference |
| Light Absorption | Para-substituted compounds show strong absorption around 400 nm. | nih.gov |
| pH Influence | Degradation is pH-dependent, with higher degradation at increased pH. | nih.gov |
| Positional Isomer Effect | Para-isomers are significantly more susceptible to photodegradation than meta-isomers. | nih.gov |
Microbial Degradation Pathways and Metabolites
Microbial activity is a primary driver for the breakdown of organic compounds in soil and water. The ability of microorganisms to metabolize and transform synthetic chemicals like nitrophenyl acetamides is crucial for their natural attenuation.
A variety of microbial genera have been identified for their capacity to degrade xenobiotic compounds, including those with nitroaromatic structures. While specific strains that degrade this compound are not explicitly named in the provided search results, research on related compounds provides insight into the types of microbes that could be involved.
Genera such as Bacillus, Pseudomonas, Rhodococcus, Stenotrophomonas, and various fungi have demonstrated the ability to degrade a wide range of pesticides and aromatic compounds. frontiersin.orgnih.govnih.govfrontiersin.org For instance, Bacillus species have been shown to degrade 4-chloro-2-nitrophenol (B165678) and other xenobiotics. nih.gov Similarly, Pseudomonas species are known to degrade organophosphate pesticides like acephate. frontiersin.org Fungi, such as Fusarium species, are capable of cleaving the heterocycle of benzoxazolinones and metabolizing the resulting aminophenol. nih.gov Given the structural similarities, it is plausible that species from these genera could also be involved in the degradation of this compound.
The microbial transformation of nitrophenyl acetamides often involves initial enzymatic reactions that modify the functional groups of the molecule. For related compounds, key enzymatic activities include those of lactamases, which can cleave amide bonds, and phenoxazinone synthases. nih.gov
In the degradation of benzoxazolinones, a related class of compounds, the initial cleavage by lactamase activity leads to the formation of an intermediate aminophenol. nih.gov This aminophenol can then undergo further transformation to products like acetamidophenol. nih.gov In nitrate-rich environments, microbial activity can lead to the nitration of such acetamidophenols, forming compounds like N-(2-hydroxy-3-nitrophenyl) acetamide (B32628) and N-(2-hydroxy-5-nitrophenyl) acetamide. nih.gov
Enzymes such as nitrile hydratases, which hydrolyze nitriles to amides, and cytochrome P450 monooxygenases (CYPs) are also implicated in the degradation of various nitrogen-containing xenobiotics. frontiersin.orgfrontiersin.org These enzymes can catalyze reactions such as demethylation and oxidative cleavage. frontiersin.orgfrontiersin.org While direct evidence for this compound is limited, these pathways provide a framework for its potential microbial biotransformation.
| Microorganism Type | Potential Degradation Activity | Reference |
| Bacteria (Bacillus, Pseudomonas) | Degradation of various xenobiotic and aromatic compounds. | nih.govfrontiersin.org |
| Fungi (Fusarium) | Cleavage of amide bonds and further transformation of intermediates. | nih.gov |
Environmental Monitoring Methodologies for Acetamide Derivatives
Accurate and sensitive analytical methods are essential for detecting and quantifying acetamide derivatives in environmental matrices to assess their distribution and fate.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for the analysis of acetamide derivatives.
A sensitive method for the simultaneous determination of acetamide and related compounds in water involves derivatization with 9-xanthydrol followed by gas chromatography-mass spectrometry (GC-MS). nih.govacs.org This method allows for the detection of analytes at trace levels, with detection limits as low as 0.03 μg/L. nih.gov The derivatization step is crucial as direct injection of some N-acetylated compounds into a hot GC inlet can lead to thermal degradation and the artifactual formation of acetamide. acs.org
HPLC is another valuable tool, particularly for compounds that are not easily volatilized. Reverse-phase HPLC methods have been developed for the analysis of acetamide, often using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com However, for some acetamides, challenges such as low retention on reverse-phase columns and poor ionization efficiency in mass spectrometry can exist. acs.org
| Technique | Methodology | Key Features | Reference |
| GC-MS | Derivatization with 9-xanthydrol. | High sensitivity (LOD 0.03 μg/L), avoids artifact formation. | nih.govacs.org |
| HPLC | Reverse-phase chromatography with acetonitrile/water mobile phase. | Suitable for non-volatile compounds, scalability for preparative separation. | sielc.com |
Spectroscopic methods, often coupled with chromatographic separation, are fundamental for the identification and quantification of acetamide derivatives.
Mass spectrometry (MS), particularly when linked with GC or HPLC, provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. nih.govacs.org For instance, the electron ionization (EI) mass spectrum can confirm the identity of acetamide formed from thermal degradation. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation of acetamide derivatives and their metabolites. researchgate.net 1H NMR spectra can reveal the presence of different rotational isomers (rotamers) in solution, which arise from restricted rotation around the amide N-CO bond and the aryl-nitrogen bond. researchgate.net This detailed structural information is invaluable for identifying transformation products in degradation studies.
Applications in Advanced Materials Science
Integration into Polymer Architectures for Specific Material Properties
The incorporation of functional organic molecules into polymer matrices is a widely used strategy to create advanced materials that combine the processability and mechanical properties of polymers with the specific functions of the organic compound. Research into related nitroaromatic compounds demonstrates this potential.
For instance, the closely related compound N-(3-nitrophenyl)acetamide (3NAA) has been successfully integrated into a polymer matrix to create functional nanofibers. In one study, 3NAA was combined with polyvinylpyrrolidone (B124986) (PVP), a common polymer, and fabricated into electrospun nanofibers. The resulting composite fibers were observed to have a smooth, bead-less morphology with an average diameter of approximately 300 nm. researchgate.net The crystallite size of the 3NAA crystals embedded within the polymer was found to be 45 nm. researchgate.net
Such composite materials exhibit properties derived from both the polymer and the embedded functional molecule. The 3NAA-PVP fibers demonstrated thermal stability up to 131 °C, indicating their suitability for various practical applications. researchgate.net This method of embedding N-acetyl-3-nitroaniline derivatives into polymer scaffolds showcases a viable pathway for developing new materials. By analogy, N-ethyl-N-(3-nitrophenyl)acetamide could be similarly integrated into various polymer architectures. The ethyl group, compared to the hydrogen in 3NAA, could potentially alter solubility and polymer-filler interactions, offering a way to fine-tune the final properties of the composite material, such as its mechanical flexibility, thermal stability, or optical characteristics.
Precursor for Optoelectronic Materials (e.g., Non-Linear Optical Properties)
A significant area of application for nitroaniline derivatives is in the field of optoelectronics, particularly for their non-linear optical (NLO) properties. NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies like frequency conversion, optical switching, and data storage. The NLO response in organic molecules often arises from a donor-pi-acceptor (D-π-A) structure, where the nitro group acts as a strong electron acceptor.
Although this compound lacks a strong donor group, research on its precursor, N-(3-nitrophenyl)acetamide (3NAA), confirms its potential as an NLO material. researchgate.netresearchgate.net Single crystals of 3NAA have been successfully grown and characterized for their NLO properties. researchgate.netresearchgate.net Studies show that 3NAA crystals are optically transparent with a cut-off wavelength at 318 nm, which is advantageous for optoelectronic applications as it allows for low absorbance in the visible region of the spectrum. researchgate.net
The second-harmonic generation (SHG) efficiency, a key measure of NLO activity, was determined for 3NAA using the Kurtz-Perry powder technique. researchgate.net Furthermore, detailed investigations using the Z-scan technique have quantified the third-order NLO properties of 3NAA crystals. researchgate.net These studies corroborate the potential of the N-(3-nitrophenyl)acetamide framework in optoelectronics. researchgate.net The addition of an ethyl group in this compound could subtly modify the crystal packing and electronic distribution, potentially leading to different and possibly enhanced NLO properties compared to 3NAA.
Table 1: Reported Optical and NLO Properties of N-(3-nitrophenyl)acetamide (3NAA) Crystal
| Property | Value | Reference |
|---|---|---|
| UV Cut-off Wavelength | 318 nm | researchgate.net |
| Refractive Index | 1.53 | researchgate.net |
| Band Gap | 3.94 eV | researchgate.net |
| Laser Damage Threshold (LDT) | 23.7 GW/cm² | researchgate.net |
| Third-Order NLO Susceptibility (χ³) | 2.846 x 10⁻⁴ esu | researchgate.net |
Development of Functional Dyes and Pigments
Aromatic nitro compounds are classic precursors in the synthesis of dyes and pigments. The nitro group can be chemically reduced to an amino group (-NH2). This resulting aromatic amine is a versatile intermediate, particularly for the production of azo dyes. The synthesis involves a two-step process: diazotization of the primary aromatic amine, followed by coupling with a suitable coupling component (such as a phenol (B47542) or another aromatic amine).
Research on the related compound, N-methyl-N-(3-nitrophenyl)acetamide, indicates its use as an intermediate in the production of dyes and pigments. The synthetic pathway involves the reduction of the nitro group to form N-methyl-N-(3-aminophenyl)acetamide. This amino derivative can then be used to create a wide variety of dye structures.
Following this established chemical pathway, this compound can serve as a valuable precursor for a range of functional dyes. The general steps would be:
Reduction: The nitro group of this compound is reduced to an amino group using standard reducing agents (e.g., catalytic hydrogenation), yielding N-ethyl-N-(3-aminophenyl)acetamide.
Diazotization: The newly formed primary amino group is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.
Azo Coupling: The diazonium salt is reacted with a coupling agent. The choice of the coupling agent is critical as it determines the final color and properties of the dye.
The presence of the N-ethyl-acetamide group can influence the final properties of the dye, such as its solubility in different solvents, its affinity for various fibers (in textile applications), and its lightfastness. researchgate.net By carefully selecting the coupling partner, a wide spectrum of colors can be achieved, making this compound a potentially useful building block for creating novel dyes and pigments for textiles, printing, and other industrial applications. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-ethyl-N-(3-nitrophenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-nitroaniline with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF) yields the product. Optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (70–80°C), and reaction time (6–8 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .
Q. How can chromatographic purity and related substances be assessed for this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. A gradient elution of acetonitrile/water (40:60 to 70:30 over 20 minutes) resolves impurities. For related substances, dissolve 0.1 g in 1 L water, dilute with acetonitrile, and compare peak areas against a reference standard. Limit impurities to <0.1% as per ICH guidelines .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) should show signals for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.5–8.2 ppm) .
- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion peak [M+H]⁺ at m/z 223.1 .
Advanced Research Questions
Q. How do meta-substituents influence the solid-state geometry and intermolecular interactions of N-aryl acetamides?
- Methodological Answer : X-ray crystallography reveals that meta-nitro groups induce a planar conformation due to resonance effects, favoring N–H⋯O hydrogen bonds (e.g., N–H⋯O=C, d = 2.8–3.0 Å). Compare with methyl or chloro substituents, which cause steric hindrance and non-planar geometries. Use SHELXL for refinement and Mercury software to analyze packing motifs. Graph set analysis (e.g., R₂²(8) patterns) quantifies hydrogen-bonding networks .
Q. What advanced electrochemical methods characterize the redox behavior of nitro-substituted acetamides?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) shows quasi-reversible redox peaks. For this compound, a reduction peak at ~−0.8 V vs. SCE corresponds to nitro group reduction. Differential pulse voltammetry (DPV) enhances sensitivity for trace analysis. Computational studies (DFT, B3LYP/6-31G*) correlate experimental CV data with LUMO energies .
Q. How can computational modeling predict solubility and partition coefficients (log P) for nitroacetamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
